molecular formula C14H18N2O B1606026 1-(1H-Indol-3-ylmethyl)-4-piperidinol CAS No. 414881-63-3

1-(1H-Indol-3-ylmethyl)-4-piperidinol

Cat. No. B1606026
M. Wt: 230.31 g/mol
InChI Key: YBLNYFAICXHYQV-UHFFFAOYSA-N
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Description

“1-(1H-Indol-3-ylmethyl)-4-piperidinol” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds known as indoles1. Indoles are important in medicinal chemistry due to their wide range of biological activities2.



Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists3. However, the specific synthesis process for “1-(1H-Indol-3-ylmethyl)-4-piperidinol” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-3-ylmethyl)-4-piperidinol” is not explicitly mentioned in the searched resources. However, indole derivatives are known to have a significant heterocyclic system in natural products and drugs4.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, indole derivatives are known to undergo various chemical reactions5.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, indoles are generally crystalline and colorless in nature with specific odors2.


Scientific Research Applications

Antifungal Agents

1-(1H-Indol-3-ylmethyl)-4-piperidinol derivatives have demonstrated potential as antifungal agents. A study by Guillon et al. (2009) showed that certain derivatives exhibited potent minimum inhibitory concentrations (MICs) against Candida albicans, suggesting their efficacy in combating fungal infections.

5-HT6R Ligands for Cognitive Disorders

Compounds with a similar structure to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have been explored as 5-HT6 receptor (5-HT6R) ligands, which are pertinent in the treatment of cognitive disorders. A study by Nirogi et al. (2016) indicated that these compounds possess potent in vitro binding affinity and selectivity, showing promise for cognitive enhancement therapies.

Corrosion Inhibition

Indole derivatives, closely related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol, have been investigated for their efficacy in inhibiting corrosion in metals. Research by Verma et al. (2016) demonstrates that these compounds can provide significant protection against corrosion in mild steel, particularly in acidic environments.

Anticancer Activity

Compounds structurally related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have shown potential in anticancer applications. For example, Kumar et al. (2013) synthesized derivatives that exhibited good anticancer activity against various cancer cell lines, suggesting a possible role in developing new anticancer therapies.

Anti-Tumor Properties

Research has also shown that indole derivatives can possess anti-tumor properties. A study by Girgis (2009) highlighted the synthesis of compounds with significant activity against several human tumor cell lines, including leukemia and breast cancer.

Safety And Hazards

The specific safety and hazards associated with “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, it’s always important to handle chemical compounds with appropriate safety measures8.


Future Directions

The future directions for “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not explicitly mentioned in the searched resources. However, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities9.


Please note that this information is based on the available resources and may not be exhaustive or fully accurate for “1-(1H-Indol-3-ylmethyl)-4-piperidinol”. Further research and expert consultation may be needed for a more comprehensive understanding.


properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLNYFAICXHYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350425
Record name 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-3-ylmethyl)-4-piperidinol

CAS RN

414881-63-3
Record name 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EJ Carlson, R Francis, Y Liu, P Li, M Lyon… - …, 2022 - Wiley Online Library
The cation channel of sperm (CatSper) is a validated target for nonhormonal male contraception, but it lacks selective blockers, hindering studies to establish its role in both motility and …
AM Muehlmann, S Maletz, MA King… - Behavioural brain research, 2020 - Elsevier
Repetitive behaviors (eg, stereotypic movements, compulsions, rituals) are common features of a number of neurodevelopmental disorders. Clinical and animal model studies point to …
Number of citations: 10 www.sciencedirect.com
M Williams - Current Protocols in Pharmacology, 1999 - Wiley Online Library
Receptors are typically characterized via two distinct approaches: (1) the identification and pharmacological characterization of a receptor‐mediated response using classical …
MH Lewis, CT Primiani, AM Muehlmann - Journal of Pharmacology and …, 2019 - ASPET
Repetitive behaviors are seemingly purposeless patterns of behavior that vary little in form and are characteristic of many neurodevelopmental, psychiatric, and neurologic disorders. …
Number of citations: 13 jpet.aspetjournals.org

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